molecular formula C7H12N2O B3168424 (r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one CAS No. 929047-07-4

(r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one

Cat. No. B3168424
CAS RN: 929047-07-4
M. Wt: 140.18
InChI Key: HAAZJWVQKLGNDT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one” is a chemical compound with the CAS Number: 1303974-99-3 . It is also known as “®-Hexahydropyrrolo [1,2-a]pyrazin-4 (1H)-one hydrochloride” and has a molecular weight of 176.65 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrazolo [1,5-a]pyrazin-4 (5H)-one derivatives were synthesized by the reaction of ethyl 3-aryl-1- (2-bromoethyl)-1H-pyrazole-5-carboxylate and amine .


Molecular Structure Analysis

The molecular structure of “®-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one” can be represented by the linear formula: C7H13ClN2O . Further structural details can be determined using techniques such as IR, (1)H NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a new synthetic approach for pyrazolo [1,5-a]pyrazine-4 (5H)-one derivatives was reported, which involved the reaction of different amine derivatives using Cs2CO3 in methanol .


Physical And Chemical Properties Analysis

“®-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one” is a solid compound that should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Pyrazine Derivatives in Scientific Research

  • Pyrazines and Food Science : Pyrazines are crucial in contributing to the flavors of baked, roasted, and nutty food products through the Maillard reaction. This reaction is a key method for synthesizing pyrazines, where control strategies include the utilization of new reactants, modification of reaction conditions, and adoption of emerging technologies such as ultrasound to promote pyrazines formation (Yu et al., 2021).

  • Chemical Synthesis and Material Science : Pyrazine derivatives are explored for their roles in the synthesis of n-type semiconductors, sensors, nonlinear optical chromophores, and liquid crystals, highlighting their versatility as building blocks in organic materials and nanoscience. The development and design principles towards Hexaazatriphenylene (HAT) derivatives, a related compound, demonstrate the potential utility of pyrazine derivatives in a wide array of applications (Segura et al., 2015).

  • Pharmaceutical Research : The pyrazolo[1,5-a]pyrimidine scaffold, a structure related to pyrazine derivatives, has shown a wide range of medicinal properties including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. This underscores the significance of pyrazine and pyrrole-based scaffolds in drug discovery and development, where their structural and functional versatility enables the exploration of new therapeutic agents (Cherukupalli et al., 2017).

Mechanism of Action

While the specific mechanism of action for “®-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one” is not available, similar compounds have been studied for their biological activities. For instance, some derivatives have shown to inhibit the growth of A549 cells in a dosage- and time-dependent manner .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315-H319 . Precautionary measures include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

The future directions for the study of “®-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one” and its derivatives could involve further exploration of their biological activities and potential applications in medical and pharmaceutical fields .

properties

IUPAC Name

(8aR)-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h6,8H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAZJWVQKLGNDT-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCC(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one
Reactant of Route 2
(r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one
Reactant of Route 3
(r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one
Reactant of Route 4
(r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one
Reactant of Route 5
(r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one
Reactant of Route 6
(r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.